molecular formula C14H20N2O2 B14499072 Benzoic acid;2-(butan-2-ylamino)propanenitrile CAS No. 63315-47-9

Benzoic acid;2-(butan-2-ylamino)propanenitrile

Cat. No.: B14499072
CAS No.: 63315-47-9
M. Wt: 248.32 g/mol
InChI Key: LHTGMHCGDHQXJL-UHFFFAOYSA-N
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Description

Benzoic acid;2-(butan-2-ylamino)propanenitrile is a chemical compound with the molecular formula C14H20N2O2. This compound is known for its unique structure, which includes a benzoic acid moiety and a butan-2-ylamino group attached to a propanenitrile backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-(butan-2-ylamino)propanenitrile typically involves the reaction of benzoic acid derivatives with butan-2-ylamine and propanenitrile under controlled conditions. One common method involves the use of a condensation reaction, where benzoic acid is reacted with butan-2-ylamine in the presence of a dehydrating agent to form the intermediate product. This intermediate is then reacted with propanenitrile to yield the final compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include benzoic acid, butan-2-ylamine, and propanenitrile, along with catalysts and solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-(butan-2-ylamino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as halides, hydroxides, and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid;2-(butan-2-ylamino)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of benzoic acid;2-(butan-2-ylamino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-amino-: Similar structure but with an amino group instead of a butan-2-ylamino group.

    Benzoic acid, 2-hydroxy-: Contains a hydroxyl group instead of a butan-2-ylamino group.

    Benzoic acid, 2-methyl-: Contains a methyl group instead of a butan-2-ylamino group.

Uniqueness

Benzoic acid;2-(butan-2-ylamino)propanenitrile is unique due to the presence of the butan-2-ylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

63315-47-9

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzoic acid;2-(butan-2-ylamino)propanenitrile

InChI

InChI=1S/C7H14N2.C7H6O2/c1-4-6(2)9-7(3)5-8;8-7(9)6-4-2-1-3-5-6/h6-7,9H,4H2,1-3H3;1-5H,(H,8,9)

InChI Key

LHTGMHCGDHQXJL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C#N.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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